1-(Morpholin-4-yl)cyclobutane-1-carboxylic acid hydrochloride
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Overview
Description
1-(Morpholin-4-yl)cyclobutane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H15NO3·HCl. It is a derivative of cyclobutane, featuring a morpholine ring attached to the cyclobutane structure. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Morpholin-4-yl)cyclobutane-1-carboxylic acid hydrochloride typically involves the reaction of cyclobutanone with morpholine in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Catalysts: Acidic or basic catalysts depending on the specific synthetic route.
Solvents: Common solvents include ethanol, methanol, or other polar solvents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, often involving:
Purification: Techniques such as recrystallization or chromatography.
Quality Control: Ensuring the product meets specific purity standards.
Chemical Reactions Analysis
Types of Reactions
1-(Morpholin-4-yl)cyclobutane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Polar solvents like water, ethanol, or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Cyclobutanone derivatives.
Reduction: Cyclobutanol derivatives.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
1-(Morpholin-4-yl)cyclobutane-1-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Morpholin-4-yl)cyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(Morpholin-4-yl)cyclopentane-1-carboxylic acid hydrochloride: Similar structure but with a cyclopentane ring.
1-(Morpholin-4-yl)cyclohexane-1-carboxylic acid hydrochloride: Similar structure but with a cyclohexane ring.
Uniqueness
1-(Morpholin-4-yl)cyclobutane-1-carboxylic acid hydrochloride is unique due to its cyclobutane ring, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable in certain synthetic and research applications where other similar compounds may not be as effective.
Properties
CAS No. |
2866353-69-5 |
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Molecular Formula |
C9H16ClNO3 |
Molecular Weight |
221.68 g/mol |
IUPAC Name |
1-morpholin-4-ylcyclobutane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H15NO3.ClH/c11-8(12)9(2-1-3-9)10-4-6-13-7-5-10;/h1-7H2,(H,11,12);1H |
InChI Key |
OXLJRGKBICRZJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C(=O)O)N2CCOCC2.Cl |
Origin of Product |
United States |
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